ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate
Description
Ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a benzothiazolone moiety via a methyl group, an o-tolyl (2-methylphenyl) group at position 4, and a thioether-linked propanoate ester at position 2. This structure combines pharmacophoric elements of triazoles (known for antifungal, anti-inflammatory, and antimicrobial activities) and benzothiazoles (associated with analgesic and antitumor properties) .
Properties
IUPAC Name |
ethyl 2-[[4-(2-methylphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S2/c1-4-29-20(27)15(3)30-21-24-23-19(26(21)16-10-6-5-9-14(16)2)13-25-17-11-7-8-12-18(17)31-22(25)28/h5-12,15H,4,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKCKNZEQVRRHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(N1C2=CC=CC=C2C)CN3C4=CC=CC=C4SC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of 1,2,4-Triazole Derivatives
The compound’s closest structural analogues are 1,2,4-triazole derivatives with varying substituents. Key comparisons include:
Key Observations:
- Triazole vs.
- Substituent Effects : The o-tolyl group in the target compound increases lipophilicity relative to phenethyl substituents in compounds, which may improve blood-brain barrier penetration .
- Benzothiazolone vs.
Physical-Chemical Properties
- Solubility: The target compound’s ethyl propanoate ester and thioether linkage likely confer moderate solubility in polar organic solvents (e.g., ethanol, acetone), similar to compounds .
- Crystallinity : Triazole derivatives in exhibit amorphous or crystalline forms depending on substituents; the target’s bulky o-tolyl group may favor amorphous solid states .
Biological Activity
Ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate (CAS Number: 847401-18-7) is a compound of interest due to its potential biological activities. This article delves into the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 487.6 g/mol. The compound features a complex structure that includes a benzothiazole moiety and a triazole ring, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound involves multi-step reactions including the formation of the benzothiazole and triazole components. The synthetic pathway typically includes:
- Formation of 2-Oxobenzo[d]thiazole : This step involves the condensation of appropriate thiazole derivatives with carbonyl compounds.
- Synthesis of Triazole Derivative : The introduction of the triazole ring can be achieved through cyclization reactions involving azide or hydrazine derivatives.
- Final Coupling Reaction : The final product is obtained by coupling the thiazole and triazole moieties with ethyl propanoate.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related benzothiazole derivatives possess antibacterial activity against various strains of bacteria, including Xanthomonas oryzae and Escherichia coli .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrate that it can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. Compounds with similar structures have shown IC50 values ranging from 23.08 μM to higher values depending on the specific derivative tested .
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| Ethyl derivative | TBD | Antimicrobial |
| Zileuton (standard) | 11.00 | COX inhibition |
| Compound 5d | 23.08 | COX inhibition |
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzyme targets such as COX and lipoxygenase pathways. Its structural components may facilitate binding to these enzymes, thereby modulating inflammatory responses .
Case Studies
Several case studies have highlighted the potential applications of similar compounds in treating infections and inflammatory diseases:
- Case Study on Antibacterial Efficacy : A study demonstrated that benzothiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus, with some compounds showing better efficacy than traditional antibiotics.
- Anti-inflammatory Research : In vivo studies using animal models have shown that derivatives with similar structures significantly reduced paw edema induced by inflammatory agents like prostaglandin E2.
Scientific Research Applications
Synthesis and Characterization
The synthesis of ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate involves multi-step organic reactions that typically include:
- Formation of the Triazole Ring : The compound features a 1,2,4-triazole moiety, which is synthesized through cyclization reactions involving appropriate precursors.
- Thioether Formation : The introduction of sulfur into the structure enhances biological activity and solubility.
- Esterification : The final step often includes esterification to yield the ethyl ester form of the compound.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the molecular structure and purity of the synthesized compound .
Biological Activities
Research indicates that this compound exhibits promising biological activities:
Antimicrobial Properties
Studies have shown that compounds with similar structures possess potent antimicrobial effects against various bacteria and fungi. The thiazole and triazole components are particularly noted for their ability to disrupt microbial cell functions .
Anticancer Activity
The compound has been evaluated for anticancer properties in several studies. It has demonstrated cytotoxic effects against different cancer cell lines, suggesting potential as an anticancer agent. The mechanism of action may involve apoptosis induction and cell cycle arrest .
Inhibitory Effects on Enzymes
Research indicates that this compound may act as an inhibitor for specific enzymes involved in disease processes, further highlighting its potential therapeutic applications. For example, inhibition of certain kinases or proteases could play a role in cancer treatment strategies .
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal showed that derivatives of ethyl 2-((5-(substituted phenyl)-triazoles exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the triazole ring could enhance efficacy .
- Cytotoxicity Assessment : In vitro studies on human cancer cell lines revealed that this compound could induce apoptosis at micromolar concentrations. The findings suggest that further exploration into its mechanism could lead to novel cancer therapies .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioether (-S-) and triazole groups serve as primary sites for nucleophilic substitution. Reactions typically occur at the sulfur atom or nitrogen centers:
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 60°C | S-alkylated derivatives | 65–78% | |
| Aryl substitution | CuI, DIPEA, DMSO, 80°C | Arylthio-triazole conjugates | 55–70% |
-
The thioether linkage reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form S-alkylated products.
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Arylboronic acids undergo coupling reactions via copper catalysis, yielding biarylthioether derivatives.
Oxidation-Reduction Reactions
The thiazole and triazole rings exhibit redox activity. Controlled oxidation of the thiazole sulfur or triazole nitrogen enhances electrophilicity:
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Sulfoxidation | H₂O₂, CH₃COOH, 25°C | Sulfoxide derivatives | 82% | |
| Reduction of nitro groups | H₂, Pd/C, ethanol, 50°C | Amino-triazole intermediates | 90% |
-
Sulfoxidation with H₂O₂ produces sulfoxide analogs, which are stabilized by intramolecular hydrogen bonding.
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Catalytic hydrogenation reduces nitro substituents (if present) to amines, enabling further functionalization .
Cycloaddition Reactions
The triazole ring participates in [3+2] and [4+2] cycloadditions, forming fused heterocycles:
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Huisgen cycloaddition | Cu(I), RT, H₂O/THF | 1,2,3-triazole-linked hybrids | 75% | |
| Diels-Alder reaction | Maleic anhydride, toluene, reflux | Furan-triazole adducts | 68% |
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces bioorthogonal handles for bioconjugation.
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The electron-deficient triazole ring acts as a dienophile in Diels-Alder reactions with conjugated dienes.
Hydrolysis and Esterification
The ethyl ester group undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Saponification | NaOH, H₂O/EtOH, 70°C | Carboxylic acid derivative | 88% | |
| Transesterification | MeOH, H₂SO₄, reflux | Methyl ester analog | 92% |
-
Hydrolysis to the carboxylic acid enhances water solubility, facilitating biological testing .
-
Transesterification with methanol under acidic conditions modifies the ester moiety without affecting other functional groups .
Mechanistic Insights and Optimization
-
Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while nonpolar solvents favor cycloadditions.
-
Catalysts : Cu(I) and Pd/C are critical for click chemistry and hydrogenation, respectively .
-
Temperature : Higher temperatures (80–100°C) accelerate aryl substitutions but may degrade thermally sensitive groups.
Analytical Characterization
Reaction products are confirmed via:
-
¹H/¹³C NMR : Identifies alkylation/oxidation sites through shifts in S-CH₂ (δ 3.5–4.0 ppm) and triazole protons (δ 8.1–8.3 ppm) .
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IR spectroscopy : Detects ester C=O (1720 cm⁻¹) and sulfoxide S=O (1050 cm⁻¹).
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HPLC-MS : Monitors purity and molecular ion peaks ([M+H]⁺ at m/z 458–600) .
This compound’s versatility in nucleophilic, redox, and cycloaddition reactions positions it as a valuable scaffold for drug discovery and materials science. Further studies should explore its catalytic asymmetric synthesis and in vivo stability.
Preparation Methods
Cyclization of 2-Aminothiophenol
The benzo[d]thiazol-3(2H)-one scaffold is prepared by treating 2-aminothiophenol with phosgene or its equivalents. For example, 6-bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is synthesized via bromination followed by oxidation.
Reaction Conditions :
- Substrate : 2-Aminothiophenol (1.0 equiv)
- Reagent : Phosgene (1.2 equiv) in dichloromethane
- Temperature : 0°C to room temperature
- Yield : 85–92%
Assembly of 4-(o-Tolyl)-4H-1,2,4-triazole-3-thiol
Thiosemicarbazide Cyclization
Cyclocondensation of thiosemicarbazides with o-tolyl isocyanate under acidic conditions yields the triazole core.
Typical Procedure :
- Reactants : Thiosemicarbazide (1.0 equiv), o-tolyl isocyanate (1.1 equiv)
- Catalyst : HCl (10 mol%)
- Solvent : Ethanol
- Temperature : Reflux (80°C, 6 h)
- Yield : 78%
Fragment Coupling and Functionalization
Thioether Formation
The triazole-thiol intermediate undergoes alkylation with ethyl 2-bromopropanoate in the presence of a base.
Optimized Conditions :
Introduction of Benzo[d]thiazol-3(2H)-ylmethyl Group
A Mitsunobu reaction couples the benzo[d]thiazol-3(2H)-one derivative to the triazole using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
Key Parameters :
- Molar Ratio : 1:1.2 (triazole:benzo[d]thiazol-3(2H)-one)
- Solvent : Tetrahydrofuran (THF)
- Time : 24 h
- Yield : 60%
Analytical Validation and Spectral Data
Nuclear Magnetic Resonance (NMR)
Q & A
Q. How can derivatization (e.g., ester hydrolysis) modify the compound’s bioactivity?
- Answer : Hydrolyzing the ethyl ester to a carboxylic acid enhances water solubility and enables salt formation. Conversely, esterifying the acid with lipophilic groups (e.g., benzyl) improves blood-brain barrier penetration. Stability studies (e.g., pH-dependent degradation) guide optimal derivatization routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
